Application: “2-(Methylamino)pyridine-3-methanol” is used as an industrial chemical and organic solvent.
Method of Application: This compound is often used in large-scale industrial processes due to its high boiling point. The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out.
Results or Outcomes: The outcomes of using “2-(Methylamino)pyridine-3-methanol” would also depend on the specific reaction or process.
Application: This compound is used in the synthesis of 2-methylpyridines.
Method of Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup.
Results or Outcomes: The reactions produced α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols.
The key feature of 2-(Methylamino)pyridine-3-methanol is the combination of a heterocyclic aromatic ring (pyridine) with a hydroxyl group (methanol) and an amine group (methylamine). The pyridine ring consists of five atoms, including two nitrogens. The methylamine group is attached to the second carbon atom (position 2) of the pyridine ring, while the methanol group is attached to the third carbon atom (position 3). This structure suggests potential for hydrogen bonding due to the presence of the OH group and the lone pairs on the nitrogens [].
Research indicates that 2-(Methylamino)pyridine-3-methanol exhibits various biological activities, particularly in the context of drug development. It has been studied for its potential as a pharmaceutical intermediate due to its ability to interact with biological targets effectively. Specific biological activities include:
The synthesis of 2-(Methylamino)pyridine-3-methanol can be achieved through several methods:
Interaction studies involving 2-(Methylamino)pyridine-3-methanol focus on its reactivity with biological systems and other chemical compounds:
Several compounds share structural similarities with 2-(Methylamino)pyridine-3-methanol. Here are some noteworthy comparisons:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Aminopyridine | Amino group at the second position | Known for its role in synthesizing agrochemicals |
3-Methylaminopyridine | Methylamino group at the third position | Exhibits unique pharmacological properties |
4-(Methylamino)pyridine | Methylamino group at the fourth position | Often used as an intermediate in drug synthesis |
2-(Dimethylamino)pyridine | Dimethylamino group at the second position | More lipophilic, affecting its pharmacokinetics |
Each of these compounds has unique properties that differentiate them from 2-(Methylamino)pyridine-3-methanol, particularly regarding their biological activity and synthetic utility.
Corrosive;Irritant